5,6-Dihydrodicyclopentadiene

説明

Chemical Structure and Properties

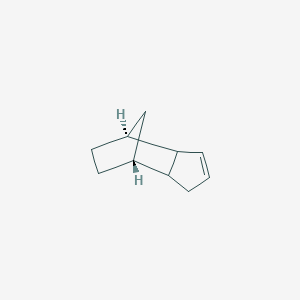

5,6-Dihydrodicyclopentadiene (DHDCPD, CAS: 4488-57-7) is a bicyclic hydrocarbon with the molecular formula $ \text{C}{10}\text{H}{14} $ and a molecular weight of 134.22 g/mol. It is a partially hydrogenated derivative of dicyclopentadiene (DCPD), characterized by a tricyclic structure (tricyclo[5.2.1.0$^{2,6}$]dec-3-ene) . Key physical properties include a density of 1.011 g/cm³, boiling point of 185.6°C at 760 mmHg, and a melting point of 53.5°C .

Applications

DHDCPD is utilized as:

- A monomer or co-monomer in the synthesis of cycloolefin copolymers (COCs) with ethylene, producing materials with high thermal stability and optical transparency .

- A precursor in organic synthesis for constructing complex molecules via carbon-carbon bond formation .

- A model compound in studying peroxide cross-linking mechanisms in ethylene-propylene-diene monomer (EPDM) rubbers .

特性

IUPAC Name |

(1S,7R)-tricyclo[5.2.1.02,6]dec-3-ene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14/c1-2-9-7-4-5-8(6-7)10(9)3-1/h1-2,7-10H,3-6H2/t7-,8+,9?,10?/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HANKSFAYJLDDKP-AFWXGSBKSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CC1C3C2C=CC3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]2C[C@@H]1C3C2C=CC3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

134.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Palladium-Based Catalysts

Palladium catalysts are widely used due to their high selectivity. Behr et al. (2013) demonstrated that Pd nanoparticles achieve 85% conversion of DCPD with a 7:1 ratio of 5,6-DHDCPD to THDCPD at 30°C and 10 bar H₂. Adjusting hydrogen pressure modulates selectivity:

Catalyst recycling via phase separation retained 75% activity over multiple cycles.

Nickel-Based Catalysts

Nickel catalysts offer a cost-effective alternative. A Chinese patent (CN115677505) reported using amorphous nickel catalyst SRNA4 at 110°C and 0.25 MPa H₂ , yielding 81% 5,6-DHDCPD with 15% 2,3-DHDCPD and 3% THDCPD . Comparative studies show nickel’s activity is temperature-dependent:

| Catalyst | Temperature (°C) | Pressure (MPa) | 5,6-DHDCPD Yield (%) |

|---|---|---|---|

| Pd/C | 30 | 1.0 | 85 |

| SRNA4 (Ni) | 110 | 0.25 | 81 |

| Raney Ni | 120 | 0.30 | 78 |

Solvent Systems

Solvents stabilize intermediates and prevent over-hydrogenation. The US7078577B2 patent highlights:

Optimal solvent ratios:

| Solvent Blend | DCPD Conversion (%) | Selectivity to 5,6-DHDCPD (%) |

|---|---|---|

| Toluene/Isooctane | 32.6 | 0.1 |

| Cyclohexane/DCM | 95 | 89 |

Reaction Mechanism and Kinetics

The hydrogenation proceeds via Langmuir-Hinshelwood kinetics , where H₂ and DCPD adsorb on the catalyst surface. Key steps:

-

Adsorption : DCPD binds to active sites via the norbornene double bond.

-

Hydrogen dissociation : H₂ splits into atomic hydrogen on the catalyst.

Activation energies range from 40–60 kJ/mol , depending on the catalyst.

Process Optimization

Temperature and Pressure

Elevated temperatures favor THDCPD, while moderate pressures enhance selectivity:

| Condition | Effect on Selectivity |

|---|---|

| >100°C | Promotes THDCPD formation |

| 30–50°C | Maximizes 5,6-DHDCPD yield |

| 1–10 bar H₂ | Balances conversion and selectivity |

Catalyst Loading

Higher catalyst concentrations accelerate rates but risk over-hydrogenation:

| Catalyst Loading (wt%) | Reaction Time (min) | 5,6-DHDCPD Yield (%) |

|---|---|---|

| 0.5 | 120 | 65 |

| 1.0 | 90 | 81 |

| 2.0 | 60 | 78 (with THDCPD) |

Industrial-Scale Production

Zeon Corporation’s patented method employs Grubbs catalyst for ring-opening metathesis polymerization (ROMP) of DCPD, followed by hydrogenation. Key metrics:

化学反応の分析

Hydrogenation and Isomerization

HDCPD undergoes further hydrogenation to form tetrahydrodicyclopentadiene (THDCPD), a component of high-energy-density jet fuels like JP-10 . Selective hydrogenation of the norbornene-type olefin (vs. the cyclopentene-type olefin) is challenging due to competing side reactions :

| Reaction Conditions | Catalyst | Selectivity (HDCPD → THDCPD) | By-products |

|---|---|---|---|

| H₂, 50–150°C | Pd/C or Ni-based | 60–75% | Over-hydrogenated products |

Thermodynamic stability favors the exo-HDCPD isomer (ΔG ≈ −0.7 kcal/mol vs. endo), though kinetic dimerization of cyclopentadiene predominantly yields endo-HDCPD .

Diels-Alder Reactivity

HDCPD participates as a dienophile in Diels-Alder reactions due to its electron-deficient norbornene double bond. Key findings include:

-

Reaction with 1,3-dienes : Forms bicyclic adducts with regioselectivity >95% under thermal conditions .

-

Catalyst-Free Cycloaddition : Achieves 80–90% conversion at 120°C in 24 hours .

Example Reaction :

\text{HDCPD}+\text{1 3 butadiene}\xrightarrow{\Delta}\text{tricyclo 6 2 1 0 2 7}]undec-9-ene}\quad (86\%\text{ yield})[3][7]

Ring-Opening Metathesis Polymerization (ROMP)

HDCPD undergoes ROMP using Grubbs-type catalysts to form polydicyclopentadiene (PDCPD), a high-performance thermoset polymer :

| Catalyst System | Reaction Temp. | Polymer Structure | (°C) | Molecular Weight (Da) |

|---|---|---|---|---|

| Ru-based (2nd gen. Grubbs’) | 25–40°C | Crosslinked network | 147–200 | |

| W/Mo alkylidenes | 0–25°C | Linear syndiotactic | 89–110 |

Mechanistic Insight :

ROMP proceeds via [2+2] cycloaddition between the catalyst’s metal-carbene and HDCPD’s norbornene double bond, followed by chain propagation .

Addition Polymerization

Radical-initiated polymerization with peroxides (e.g., dicumyl peroxide) yields branched architectures:

| Initiator | Temp. (°C) | Crosslink Density | Impact Strength (kJ/m²) |

|---|---|---|---|

| DCP (1.5 wt%) | 160–180 | 0.45 mol/m³ | 30–35 |

Key Finding : Allylic radical recombination dominates (>60% of crosslinks), enhancing mechanical toughness .

Thermal Decomposition

Retro-Diels-Alder cleavage occurs at >150°C, regenerating cyclopentadiene (CPD) :

Kinetic Data :

Epoxidation

HDCPD reacts with peracids to form mono-/di-epoxides, used in epoxy resins:

| Oxidizing Agent | Epoxide Yield | Selectivity (mono:di) |

|---|---|---|

| mCPBA | 92% | 4:1 |

| H₂O₂/NaHCO₃ | 78% | 3:1 |

Hydroformylation

Catalytic hydroformylation produces tricyclodecane dialdehyde (TCD dialdehyde), a precursor to polyesters :

Surface Modification

HDCPD-derived polymers exhibit tunable surface energy () via ester hydrolysis :

| Functional Group | (mN/m) | Water Contact Angle (°) |

|---|---|---|

| Methyl ester | 38.5 | 87.2 ± 0.9 |

| Carboxylic acid | 66.6 | 29.0 ± 1.1 |

科学的研究の応用

Polymerization Techniques

5,6-Dihydrodicyclopentadiene can undergo several polymerization methods, which are crucial for producing high-performance materials:

- Ring-Opening Metathesis Polymerization (ROMP) : This method has been extensively studied for DCPD due to its ability to produce polymers with high molecular weights and tailored properties. ROMP is facilitated by catalysts such as Grubbs' catalysts, which enable the formation of polydicyclopentadiene (PDCPD) with excellent mechanical properties and thermal stability .

- Frontal Ring-Opening Metathesis Polymerization (FROMP) : Recent studies have explored the use of FROMP to achieve controlled polymerization. This technique allows for a self-sustaining reaction that can produce large quantities of polymer without continuous energy input, making it efficient for industrial applications .

- Copolymerization : this compound can be copolymerized with other monomers such as ethylene to create materials with enhanced properties. These copolymers are being investigated for their potential in optical applications and other advanced materials .

Material Development

The polymers derived from this compound exhibit several advantageous characteristics:

- Thermal Stability : The resulting PDCPD from this compound shows high thermal stability, with glass transition temperatures significantly higher than those of conventional polymers. This property makes it suitable for applications requiring heat resistance .

- Chemical Resistance : PDCPD exhibits excellent resistance to chemicals and solvents, making it ideal for use in harsh environments such as automotive and aerospace industries .

- Mechanical Properties : The mechanical strength of PDCPD is notable, with applications ranging from structural components to protective coatings. Its impact resistance and toughness are critical for these uses .

Case Studies

Several studies highlight the practical applications of this compound in various fields:

Case Study 1: Functionalized Polymers

A study demonstrated the synthesis of functionalized polydicyclopentadiene through the incorporation of carboxyl groups during polymerization. This modification allowed for tunable surface properties and improved adhesion characteristics, making these materials suitable for coatings and adhesives .

Case Study 2: Optical Applications

Research into the copolymerization of this compound with ethylene has shown promising results for optical parts in digital devices. The resulting copolymers exhibit clarity and durability, essential for high-performance optical applications .

Case Study 3: Sustainable Materials

Investigations into the recyclability of PDCPD have led to the development of chemically recyclable thermosets derived from this compound. These materials can be reprocessed without significant loss of performance characteristics, addressing environmental concerns associated with conventional thermosets .

作用機序

The mechanism of action of 5,6-Dihydrodicyclopentadiene involves its interaction with specific molecular targets, such as enzymes or receptors. The rigid structure of the compound allows it to fit into binding sites with high specificity, modulating the activity of the target molecules. This interaction can lead to various biological effects, depending on the nature of the target and the pathways involved.

類似化合物との比較

Research Findings and Challenges

- Selectivity in Hydrogenation : Pd/C remains the industrial standard for DHDCPD synthesis, but Ni-based catalysts are cost-effective for large-scale THDCPD production .

- Polymer Design : DHDCPD’s balance of reactivity and stability enables tunable COC properties, though achieving high molecular weights requires precise catalyst control .

- Toxicity : DHDCPD exhibits lower environmental persistence compared to fully chlorinated analogs (e.g., dieldrin) .

生物活性

5,6-Dihydrodicyclopentadiene (HDCPD) is a compound derived from the hydrogenation of dicyclopentadiene. Its biological activity has been explored in various contexts, including its potential applications in agriculture, medicine, and materials science. This article provides a comprehensive overview of the biological activity associated with HDCPD, supported by relevant data tables, case studies, and research findings.

This compound has the molecular formula and is characterized by its unique bicyclic structure. It can be synthesized through the regioselective hydrogenation of dicyclopentadiene. The compound is notable for its reactivity and potential to form copolymers with other monomers such as ethylene, which enhances its utility in various applications .

Biological Activity Overview

The biological activity of HDCPD has been studied primarily in relation to its antifungal properties and potential use in biocontrol.

Antifungal Activity

Research indicates that HDCPD exhibits significant antifungal properties. A study highlighted the synthesis of various derivatives of dihydro-5,6-dehydrokawain, which demonstrated strong antifungal activity against plant pathogenic fungi. Among these derivatives, certain compounds showed up to 91% inhibition at concentrations as low as 100 ppm against Corticium rolfsii, a common fungal pathogen .

Insecticidal Properties

In addition to antifungal activity, HDCPD has been investigated for its insecticidal properties. The compound has shown effectiveness against termites, suggesting potential applications in pest management .

Case Studies

Several case studies have explored the biological activity of HDCPD:

- Study on Plant Pathogens : A study conducted on the efficacy of dihydro-5,6-dehydrokawain derivatives revealed their potential as natural fungicides. The results indicated that these compounds could serve as environmentally friendly alternatives to synthetic fungicides in agricultural practices .

- Insect Control Applications : Research focusing on the insecticidal properties of HDCPD demonstrated its effectiveness against specific pest species, supporting its use in integrated pest management strategies .

Comparative Biological Activity Data

The following table summarizes the biological activities of HDCPD and its derivatives based on various studies:

| Compound | Activity Type | Target Organism | Inhibition (%) at 100 ppm |

|---|---|---|---|

| Dihydro-5,6-dehydrokawain | Antifungal | Corticium rolfsii | 91 |

| HDCPD | Insecticidal | Termites | Effective |

| Dihydro-5,6-dehydrokawain Derivative | Antifungal | Various Plant Pathogens | Variable (up to 91) |

The mechanisms underlying the biological activities of HDCPD are still under investigation. However, it is hypothesized that the compound disrupts cellular processes in target organisms through interference with membrane integrity or metabolic pathways. Further studies are needed to elucidate these mechanisms fully.

Q & A

Basic Research Questions

Q. How can researchers synthesize and confirm the purity of 5,6-Dihydrodicyclopentadiene (DHDCPD) in laboratory settings?

- Methodological Answer : DHDCPD is typically synthesized via selective hydrogenation of dicyclopentadiene (DCPD) using catalysts like Pd/C or Ni nanoparticles. To confirm purity, employ gas chromatography (GC) coupled with flame ionization detection (FID) for quantification (>95% purity threshold). Structural validation can be achieved via H and C NMR spectroscopy, focusing on characteristic peaks for bridgehead hydrogens (δ ~1.5–2.5 ppm) and olefinic protons (δ ~5.5–6.0 ppm) .

Q. What analytical techniques are essential for characterizing DHDCPD’s physical and chemical properties?

- Methodological Answer : Key techniques include:

- Density : Predicted via computational models (e.g., 1.011 g/cm³) and validated experimentally using pycnometry .

- Thermal Stability : Differential scanning calorimetry (DSC) to assess melting (49°C) and boiling points (180°C) under inert conditions .

- Chromatographic Separation : GC×GC with methylsilicone stationary phases achieves >99.9% purity by resolving DHDCPD from DCPD and tetrahydro derivatives .

Advanced Research Questions

Q. How does DHDCPD’s structure influence its reactivity in peroxide-mediated cross-linking of ethylene-propylene-diene monomer (EPDM) elastomers?

- Methodological Answer : DHDCPD serves as a model compound for studying allylic H-atom abstraction during EPDM cross-linking. Experimental designs involve:

- Reaction Monitoring : Tracking radical intermediates via electron paramagnetic resonance (EPR) spectroscopy.

- Product Analysis : GC-MS identification of cross-linked byproducts (e.g., norbornane derivatives) to map reaction pathways. DHDCPD’s three allylic H-atoms enhance cross-linking efficiency compared to analogs like 5-ethylidene-2-norbornane (ENBH) .

Q. What strategies optimize DHDCPD’s regioselectivity in catalytic hydrogenation for polymer precursor synthesis?

- Methodological Answer : Regioselective hydrogenation to DHDCPD (rather than over-hydrogenated products) requires:

- Catalyst Selection : Pd/C (1% loading) in n-octane at 50°C achieves >75% selectivity.

- Kinetic Control : Short reaction times (<30 min) and low H₂ pressure (1–2 bar) minimize over-hydrogenation.

- In Situ Monitoring : Real-time FTIR spectroscopy tracks C=C bond reduction .

Q. How can DHDCPD be copolymerized with ethylene to engineer cycloolefin copolymers (COCs) with tailored optical and mechanical properties?

- Methodological Answer :

- Catalyst Systems : Use ansa-metallocene catalysts (e.g., Me₂Si(Fluorenyl)(Amido)ZrCl₂) for chain-shuttling polymerization.

- Reaction Conditions : Optimize ethylene pressure (5–10 bar) and DHDCPD feed ratio (5–20 mol%) to balance crystallinity and transparency.

- Material Characterization : Gel permeation chromatography (GPC) for molecular weight distribution and UV-Vis spectroscopy for transparency (>90% at 400 nm) .

Q. What computational methods elucidate DHDCPD’s electronic structure and reactivity in Diels-Alder reactions?

- Methodological Answer :

- DFT Calculations : M06-2X/6-311+G(2df,p) basis sets model frontier molecular orbitals (FMOs) to predict regioselectivity with dienophiles like 2-substituted furans.

- Transition State Analysis : Identify steric and electronic barriers using Gaussian or ORCA software. Polar solvents (e.g., THF) stabilize charge-separated intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。